molecular formula C22H29N7O3S B6559539 N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide CAS No. 1021206-27-8

N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide

Cat. No.: B6559539
CAS No.: 1021206-27-8
M. Wt: 471.6 g/mol
InChI Key: VQKFIJMCNURXHH-UHFFFAOYSA-N
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Description

N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound notable for its intricate structure, which features a benzamide core linked to diverse functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide generally involves multiple steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: : This step typically involves the cyclization of appropriate precursors under controlled conditions.

  • Attachment of the azepane ring: : A nucleophilic substitution reaction, where the azepane is introduced to the pyrazolo[3,4-d]pyrimidine intermediate.

  • Incorporation of the dimethylsulfamoyl group: : This often involves sulfonylation reactions under anhydrous conditions.

  • Final amidation step: : The benzamide group is added through amidation, typically using an activating agent like carbodiimide.

Industrial production mirrors these synthetic routes but is optimized for scale, involving high-yield reaction conditions, robust catalysts, and efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the azepane and sulfamoyl groups.

  • Reduction: : Reductive reactions can alter the pyrazolo[3,4-d]pyrimidine core, often utilizing hydrogenation or hydride donors.

  • Substitution: : Both electrophilic and nucleophilic substitutions can occur, especially at the aromatic benzamide ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide under controlled pH conditions.

  • Reduction: : Hydrogen gas with palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4).

  • Substitution: : Various halides and nucleophiles, often in polar aprotic solvents like dimethylformamide (DMF).

Major Products

  • Oxidation: : Oxidized derivatives at the azepane or sulfamoyl positions.

  • Reduction: : Hydrogenated forms with reduced double bonds or ring structures.

  • Substitution: : Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide is utilized in several research domains:

  • Chemistry: : Investigations into its unique reactivity profile for developing new reaction mechanisms.

  • Biology: : Studies on its interactions with biological macromolecules, particularly enzymes and receptors.

  • Medicine: : Exploration of its pharmacological properties, including potential anti-inflammatory, antitumor, and antimicrobial activities.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, primarily through binding to enzyme active sites or receptor domains. This binding can modulate biological pathways, often by inhibiting or activating key proteins. The exact pathways vary based on the biological context but generally involve alterations in signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Compared to similar compounds like other pyrazolo[3,4-d]pyrimidine derivatives, N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide stands out due to its unique combination of functional groups:

  • N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide: : Lacks the dimethylsulfamoyl group, affecting its solubility and reactivity.

  • 4-{4-[1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl}benzamide: : Substitutes the azepane ring with a piperidine, influencing its binding affinity and selectivity.

The specific arrangement and nature of the groups in this compound confer unique chemical and biological properties that can be advantageous in various applications.

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Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7O3S/c1-27(2)33(31,32)18-9-7-17(8-10-18)22(30)23-11-14-29-21-19(15-26-29)20(24-16-25-21)28-12-5-3-4-6-13-28/h7-10,15-16H,3-6,11-14H2,1-2H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKFIJMCNURXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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